molecular formula C6H8Cl2O B13790689 Cyclohexanone,2,4-dichloro-

Cyclohexanone,2,4-dichloro-

Cat. No.: B13790689
M. Wt: 167.03 g/mol
InChI Key: RYWOZNGENNUQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone,2,4-dichloro- is an organic compound with the molecular formula C6H8Cl2O It is a derivative of cyclohexanone, where two chlorine atoms are substituted at the 2 and 4 positions of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone,2,4-dichloro- can be synthesized through the chlorination of cyclohexanone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of cyclohexanone,2,4-dichloro- follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants and the use of industrial reactors to maintain optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone,2,4-dichloro- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it back to cyclohexanol derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Dichlorocyclohexanone carboxylic acids.

    Reduction: Dichlorocyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanone,2,4-dichloro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanone,2,4-dichloro- involves its interaction with various molecular targets. The chlorine atoms increase the compound’s reactivity, allowing it to participate in a range of chemical reactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. The pathways involved depend on the specific reaction and the conditions under which it occurs.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: The parent compound without chlorine substitutions.

    Cyclohexanone,2,2-dichloro-: A similar compound with chlorine atoms at different positions.

    Cyclohexanol: The reduced form of cyclohexanone.

Uniqueness

Cyclohexanone,2,4-dichloro- is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical properties. This positioning affects its reactivity and the types of reactions it can undergo, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H8Cl2O

Molecular Weight

167.03 g/mol

IUPAC Name

2,4-dichlorocyclohexan-1-one

InChI

InChI=1S/C6H8Cl2O/c7-4-1-2-6(9)5(8)3-4/h4-5H,1-3H2

InChI Key

RYWOZNGENNUQOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(CC1Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.